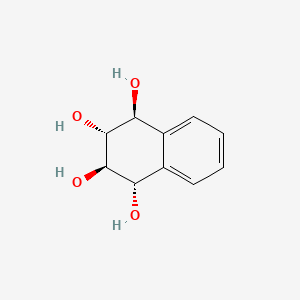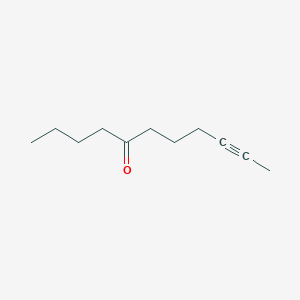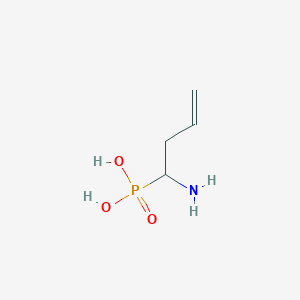
potassium;5-butylcyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;5-butylcyclopenta-1,3-diene is an organometallic compound that features a cyclopentadiene ring substituted with a butyl group at the 5-position and coordinated with a potassium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium;5-butylcyclopenta-1,3-diene typically involves the butylation of cyclopentadiene. This can be achieved by reacting cyclopentadiene with an appropriate butylating agent, such as butyl lithium, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the butylation process.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;5-butylcyclopenta-1,3-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienone derivatives.
Reduction: Reduction reactions can yield cyclopentane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while reduction can produce cyclopentane derivatives.
Applications De Recherche Scientifique
Potassium;5-butylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organometallic compounds and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of potassium;5-butylcyclopenta-1,3-diene involves its ability to coordinate with metal ions and participate in various chemical reactions. The cyclopentadiene ring can undergo electrophilic and nucleophilic attacks, leading to the formation of different products. The potassium ion plays a crucial role in stabilizing the compound and facilitating its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: A simpler analog without the butyl substitution.
Dicyclopentadiene: A dimer of cyclopentadiene.
Cyclopentadienyl anion: A negatively charged analog used in various organometallic complexes.
Uniqueness
Potassium;5-butylcyclopenta-1,3-diene is unique due to the presence of the butyl group, which imparts different chemical and physical properties compared to its analogs
Propriétés
| 78347-55-4 | |
Formule moléculaire |
C9H13K |
Poids moléculaire |
160.30 g/mol |
Nom IUPAC |
potassium;5-butylcyclopenta-1,3-diene |
InChI |
InChI=1S/C9H13.K/c1-2-3-6-9-7-4-5-8-9;/h4-5,7-8H,2-3,6H2,1H3;/q-1;+1 |
Clé InChI |
AYKVBFWZUSORSH-UHFFFAOYSA-N |
SMILES canonique |
CCCC[C-]1C=CC=C1.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(2-Hydroxy-5-methylphenyl)-2-methoxy-5-methylphenyl]-4-methylphenol](/img/structure/B14448406.png)

![2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14448425.png)


